2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-phenylacetamide
Description
The compound 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-phenylacetamide features a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group at position 3, methyl groups at positions 2 and 5, and a sulfanyl-linked phenylacetamide at position 5. This structure positions it within a class of heterocyclic compounds investigated for diverse biological applications, including imaging agents and enzyme inhibitors. Below, we compare its structural and functional attributes with closely related analogs.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4OS/c1-14-12-20(29-13-19(28)25-18-6-4-3-5-7-18)27-22(24-14)21(15(2)26-27)16-8-10-17(23)11-9-16/h3-12H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBNSCOGYLCTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC=CC=C3)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-phenylacetamide is a derivative of pyrazolo[1,5-a]pyrimidine, which has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and various pharmacological effects supported by research findings.
Molecular Formula and Weight
- Molecular Formula : C23H21ClN
- Molecular Weight : 337.71 g/mol
Structural Characteristics
The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a chlorophenyl group and a phenylacetamide moiety. The presence of sulfur in the structure may contribute to its biological activity.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition against various cancer cell lines. A study highlighted that derivatives of pyrazolo compounds demonstrated efficacy against BRAF(V600E) and EGFR, which are critical targets in cancer therapy .
Antimicrobial Activity
The antimicrobial potential of related compounds has been evaluated using in vitro assays. For example, certain pyrazole derivatives have shown promising results against bacterial strains comparable to standard antibiotics such as ciprofloxacin .
The mechanisms through which these compounds exert their effects include:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Some studies reported that these compounds induce apoptosis in cancer cells through various pathways, including the mitochondrial pathway .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibition of BRAF(V600E), EGFR | |
| Antimicrobial | Significant activity against various bacteria | |
| Antifungal | Notable antifungal activity against specific fungi |
Case Study: Anticancer Efficacy
A specific study investigated the anticancer activity of several pyrazolo derivatives including the compound . The results indicated that while the compound showed some level of cytotoxicity against MCF-7 breast cancer cells, it was less effective than standard chemotherapeutic agents like doxorubicin. The combination therapy with doxorubicin demonstrated a synergistic effect, enhancing the overall efficacy .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound binds effectively to active sites on target proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Structural and Functional Comparisons
Core Modifications and Substituent Effects
Pyrazolo[1,5-a]pyrimidine Derivatives
The target compound shares its core with several analogs, but substituent variations critically influence properties:
Key Observations
- Chlorine vs.
- Sulfanyl Linker : The thioether (sulfanyl) group in the target compound and analogs offers oxidative stability compared to ether or amine linkages in DPA-714 and imidazolylpropylamine derivatives .
- Side Chain Diversity : Acetamide (target) vs. diethylacetamide (F-DPA/DPA-714) or imidazole () alters solubility and target engagement.
Dichlorophenyl Analogs
Compounds like 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl derivatives (e.g., compounds 32 and 33 in ) feature dual chlorine atoms on the phenyl ring. These substitutions enhance binding affinity to targets like translocator protein (TSPO) but may increase hepatotoxicity risks compared to the monochlorophenyl target compound .
Triazolo and Quinazoline Derivatives
The pyrazolo[1,5-a]pyrimidine scaffold in the target compound generally offers better metabolic stability than triazolo derivatives, which are prone to hydrolysis . Quinazoline derivatives, however, exhibit stronger antimicrobial activity, suggesting core-dependent bioactivity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s Cl-phenyl and sulfanyl group confer moderate lipophilicity (predicted LogP ~3.5), balancing membrane permeability and solubility.
- Metabolic Stability : Sulfanyl linkers resist cytochrome P450 oxidation better than ethers (e.g., DPA-714) but less than fluorinated groups (e.g., F-DPA) .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , involving nucleophilic substitution at position 7 with sodium hydride in DMSO.
Preparation Methods
Cyclocondensation with β-Ketoesters
A common approach involves reacting 3-amino-5-methylpyrazole with a β-ketoester bearing a 4-chlorophenyl group. For example, ethyl 4-chlorophenylacetoacetate reacts with 3-amino-5-methylpyrazole in acetic acid under reflux to yield 3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol. This intermediate serves as a precursor for sulfanylation.
Key Conditions :
Alternative Pericyclic Routes
Ding et al. demonstrated a [4 + 2] cycloaddition using N-propargylic sulfonylhydrazones and sulfonyl azides to form dihydro intermediates, which undergo elimination to yield pyrazolo[1,5-a]pyrimidines. Adapting this method, a propargyl derivative of 4-chlorophenylacetamide could be cyclized with a sulfonyl azide to introduce the 3-(4-chlorophenyl) group directly.
Introduction of the Sulfanyl Group
The sulfanyl moiety at position 7 is introduced via nucleophilic substitution or thiolation.
Nucleophilic Substitution of Hydroxyl Precursors
The 7-hydroxypyrazolo[1,5-a]pyrimidine intermediate (from Section 1.1) undergoes thiolation. In a representative protocol:
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7-Hydroxypyrazolo[1,5-a]pyrimidine (1 eq) is treated with 2-bromo-N-phenylacetamide (1.2 eq) in DMF.
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Potassium carbonate (2 eq) is added as a base, and the mixture is stirred at 60°C for 4–6 hours.
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The product is isolated via ethyl acetate extraction and recrystallization.
Optimized Conditions :
Direct Thiol Incorporation via Lawesson’s Reagent
An alternative route involves converting the 7-hydroxyl group to a thiol using Lawesson’s reagent (2.4 eq) in toluene at 80°C. The resulting thiol is then alkylated with 2-bromo-N-phenylacetamide under basic conditions (K₂CO₃, DMF, 50°C).
Functionalization of the Acetamide Moiety
The N-phenylacetamide side chain is synthesized separately and coupled to the sulfanyl group.
Synthesis of 2-Bromo-N-phenylacetamide
2-Bromo-N-phenylacetamide is prepared by reacting bromoacetyl bromide with aniline in dichloromethane (DCM) with triethylamine (TEA) as a base:
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Aniline (1 eq) and TEA (1.5 eq) are dissolved in DCM at 0°C.
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Bromoacetyl bromide (1.2 eq) is added dropwise, and the mixture is stirred for 2 hours.
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The product is washed with water and purified via column chromatography.
Coupling via Nucleophilic Alkylation
The thiolated pyrazolo[1,5-a]pyrimidine (1 eq) reacts with 2-bromo-N-phenylacetamide (1.1 eq) in DMF using K₂CO₃ (2 eq) at 60°C. Monitoring via TLC ensures completion, typically within 4 hours.
Regioselective Challenges and Solutions
Controlling Substituent Positions
Avoiding Oxidation of Sulfanyl Group
Reactions are conducted under nitrogen to prevent disulfide formation. Anhydrous DMF and molecular sieves improve yields.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield | Advantages |
|---|---|---|---|---|
| Cyclocondensation + Alkylation | 3-Amino-5-methylpyrazole, β-ketoester | Cyclocondensation, thiolation | 60–65% | Scalable, minimal purification |
| Pericyclic + Coupling | Propargyl derivatives, sulfonyl azides | Cycloaddition, alkylation | 50–55% | Direct C–H functionalization |
| Thiolation + Alkylation | 7-Hydroxy intermediate, Lawesson’s | Thiolation, alkylation | 58–62% | Avoids halogenated intermediates |
Structural Characterization and Validation
NMR Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Industrial-Scale Considerations
Q & A
Q. What are the key steps in synthesizing 2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-phenylacetamide?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[1,5-a]pyrimidine core. Key steps include:
- Core formation : Cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters under reflux conditions.
- Sulfanyl introduction : Thiolation at the 7-position using sulfurizing agents (e.g., Lawesson’s reagent) in anhydrous solvents like THF or DMF .
- Acetamide coupling : Reaction of the sulfanyl intermediate with N-phenylchloroacetamide in the presence of a base (e.g., K₂CO₃) to form the final acetamide linkage .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of regioisomeric impurities .
- Mass spectrometry (HRMS) : To validate the molecular formula (e.g., [M+H]+ peak at m/z 449.12) .
- X-ray crystallography : For unambiguous confirmation of the pyrazolo-pyrimidine core geometry and sulfanyl-acetamide orientation .
Q. What are the primary biological targets or pathways investigated for this compound?
The pyrazolo-pyrimidine scaffold is associated with kinase inhibition (e.g., JAK/STAT, CDKs) and receptor modulation (e.g., G-protein-coupled receptors). The 4-chlorophenyl and sulfanyl groups enhance hydrophobic interactions with ATP-binding pockets, making it a candidate for anticancer or anti-inflammatory studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the sulfanylation step?
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Solvent selection : DMF or DMSO improves solubility of intermediates, reducing side-product formation .
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Catalyst screening : Transition metals (e.g., CuI) can accelerate thiolation but require inert atmospheres to prevent oxidation .
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Temperature control : Maintaining 80–100°C minimizes decomposition of the pyrazolo-pyrimidine core .
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Yield data :
Condition Yield (%) Purity (%) DMF, 80°C, no catalyst 62 89 DMSO, 100°C, CuI 78 93
Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact bioactivity?
- 4-Chlorophenyl group : Enhances lipophilicity (logP ~3.2) and membrane permeability compared to 4-fluorophenyl (logP ~2.8), improving cellular uptake in cancer cell lines .
- Sulfanyl vs. sulfonyl : Sulfanyl (-S-) maintains redox activity, potentially contributing to pro-apoptotic effects, while sulfonyl (-SO₂-) reduces reactivity but increases stability .
Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?
- Metabolic stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fractions) to identify rapid clearance mechanisms .
- Formulation adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to enhance bioavailability .
- Dose-response alignment : Ensure in vitro IC₅₀ values (e.g., 2.5 μM in HeLa cells) correlate with achievable plasma concentrations in animal models .
Q. What computational methods are effective for predicting binding modes with kinase targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with CDK2 (PDB: 1AQ1), focusing on the sulfanyl-acetamide moiety’s hydrogen bonding with Lys33 .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of the ligand-receptor complex under physiological conditions .
Q. How can regioselectivity challenges in pyrazolo-pyrimidine core synthesis be addressed?
- Directing groups : Use methyl substituents at the 2- and 5-positions to sterically guide cyclocondensation .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours, minimizing isomer formation .
Methodological Considerations
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
Q. How should researchers handle discrepancies in reported solubility data?
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Solvent screening : Test DMSO, ethanol, and PBS (pH 7.4) with sonication.
Solvent Solubility (mg/mL) DMSO 45 Ethanol 8 PBS <1 -
Dynamic light scattering (DLS) : Detect aggregates in aqueous solutions that may skew bioavailability results .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others show cytotoxicity?
- Dose dependency : At 10 μM, the compound inhibits COX-2 (anti-inflammatory), but at 50 μM, it induces caspase-3 activation (apoptotic) .
- Cell-type specificity : Fibroblasts (e.g., NIH/3T3) show anti-inflammatory responses, while epithelial cells (e.g., A549) undergo apoptosis due to higher basal ROS levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
